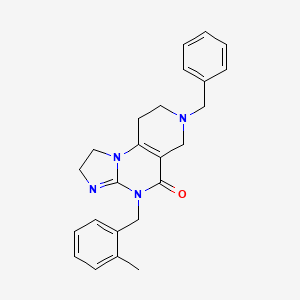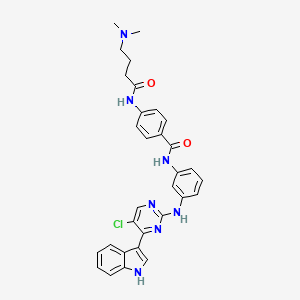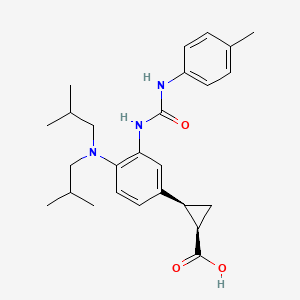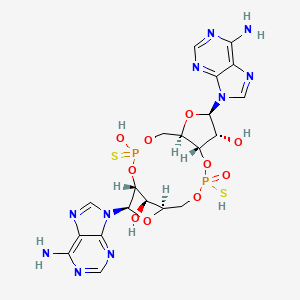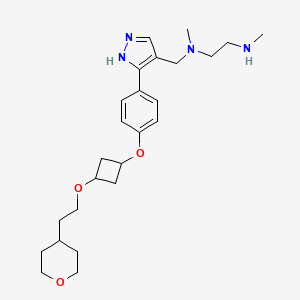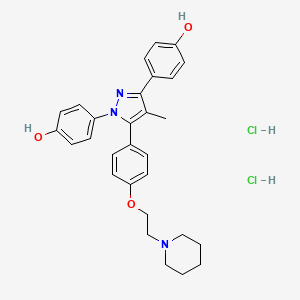
MPP dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
MPP dihydrochloride is a potent and selective modulator of the estrogen receptor (ER). It primarily targets the estrogen receptor alpha (ERα) . The ERα plays a crucial role in the regulation of gene expression and is involved in the growth and development of various tissues, including the reproductive system .
Mode of Action
This compound acts as a silent antagonist at ERα receptors . It displays over 200-fold selectivity for ERα over ERβ .
Biochemical Pathways
This could include pathways involved in cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability.
Result of Action
This compound has been shown to induce significant apoptosis in endometrial cancer and oLE cell lines . This suggests that it may have potential therapeutic effects in the treatment of certain types of cancer. It also reverses the positive effects of beta-estradiol .
Biochemical Analysis
Biochemical Properties
MPP Dihydrochloride is known to interact with estrogen receptors, specifically ER alpha . It acts as a silent antagonist at ER alpha receptors, displaying over 200-fold selectivity for ER alpha over ER beta . This interaction with ER alpha influences various biochemical reactions within the cell.
Cellular Effects
This compound has significant effects on various types of cells. It has been observed to induce apoptosis in endometrial cancer cells and oLE cell lines . It also reverses the positive effects of beta-estradiol, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with ER alpha. As a silent antagonist, it prevents the activation of ER alpha, thereby influencing various cellular processes . This includes changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
Metabolic Pathways
This compound is involved in the estrogen receptor pathway due to its interaction with ER alpha
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with ER alpha
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are likely influenced by its interactions with ER alpha
Preparation Methods
Synthetic Routes and Reaction Conditions
MPP dihydrochloride is synthesized from a methyl-pyrazole-triol (MPT), a pyrazole triol . The synthesis involves the reaction of MPT with appropriate reagents under controlled conditions to form the desired compound. The solubility of this compound in dimethyl sulfoxide is greater than 10 millimolar .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using standard organic synthesis techniques. The compound is available in various quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
MPP dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are common, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents like dimethyl sulfoxide. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
MPP dihydrochloride is widely used in scientific research due to its selective modulation of estrogen receptors. Some key applications include:
Chemistry: Studying the chemical properties and reactions of estrogen receptor modulators.
Biology: Investigating the role of estrogen receptors in cellular processes and signaling pathways.
Medicine: Researching potential therapeutic applications for conditions related to estrogen receptor activity, such as breast cancer and endometrial cancer
Industry: Used in the development of new drugs and therapeutic agents targeting estrogen receptors
Comparison with Similar Compounds
Similar Compounds
Tilorone dihydrochloride: Another estrogen receptor modulator with different selectivity and potency.
Glucosamine sulfate: Used in similar research contexts but with distinct chemical properties.
Cryptochlorogenic acid: A compound with similar applications in estrogen receptor research.
Uniqueness
MPP dihydrochloride is unique due to its high selectivity for estrogen receptor alpha and its ability to induce apoptosis in specific cancer cell lines. This makes it a valuable tool for studying estrogen receptor functions and developing targeted therapies .
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3.2ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;;/h5-16,33-34H,2-4,17-20H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDNPWVVRVSJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662768 | |
| Record name | Methylpiperidinopyrazole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911295-24-4 | |
| Record name | Methylpiperidinopyrazole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MPP dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of MPP dihydrochloride?
A1: this compound functions as a selective antagonist for estrogen receptor alpha (ERα) [, , , , , , , , ]. This means it binds to ERα, preventing the natural ligand, 17β-estradiol (E2), from binding and activating the receptor. This blockade disrupts estrogen signaling pathways within the cell.
Q2: What are the downstream effects of this compound binding to ERα?
A2: this compound's antagonism of ERα leads to various downstream effects depending on the cell type and context. These effects include:
- Inhibition of cell proliferation: In ERα-positive endometrial cancer cells (RL95-2), this compound effectively inhibits cell proliferation [, ].
- Reduction in ERα activity and expression: Treatment with this compound has been shown to decrease the phosphorylation of ERα (p-ERα) and the ratio of p-ERα/ERα in RL95-2 cells []. This suggests reduced ERα activity. Additionally, some studies show this compound can downregulate ERα protein expression [].
- Modulation of apoptotic signaling: this compound can influence apoptotic pathways. For example, it can partially block the neuroprotective effects of E2 against microglia-induced neuronal injury []. In another study, it reversed E2's downregulation of Bax and caspase 3, suggesting an involvement in the mitochondrial apoptotic pathway [].
- Alteration of gene expression: this compound can impact the expression of ERα target genes. For instance, it enhances the anti-proliferative effects of altersolanol B, a compound that downregulates ERα target genes like cathepsin D and pS2 [].
Q3: Are there any studies investigating the potential use of this compound in treating specific diseases?
A3: While this compound is primarily used as a research tool to study ERα signaling, some studies suggest potential therapeutic applications:
- Endometrial cancer: The inhibitory effect of this compound on ERα-positive endometrial cancer cell proliferation suggests it could be investigated further as a potential therapeutic agent for this cancer type [, ].
- Benign Prostatic Hyperplasia (BPH): A study in rats indicated that this compound could potentially improve BPH in an obesity-induced model by reducing prostate weight, urinary frequency, and the expression of inflammatory cytokines [].
- Neuroprotection: While this compound itself might not be directly neuroprotective, understanding its interaction with E2 in the context of neuronal injury, particularly in conditions like spinal cord injury, could offer valuable insights for developing targeted therapies [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B560157.png)
